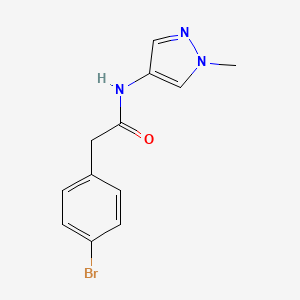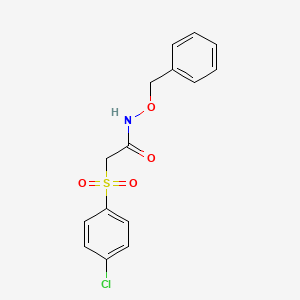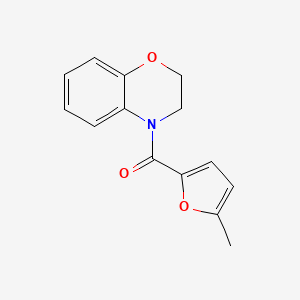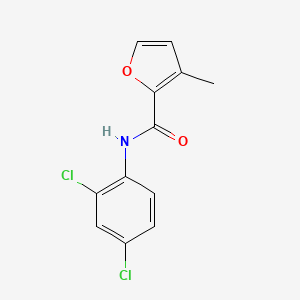
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid, also known as DOCA, is a chemical compound that has been of great interest to scientists due to its potential applications in various fields. This molecule is a derivative of oxetane and has a unique structure that makes it a valuable tool for research. In
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid is not fully understood, but it is believed to be related to its ability to form stable complexes with metal ions. 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid can act as a ligand and coordinate with metal ions, which can lead to changes in the electronic and steric properties of the metal center. This can result in changes in the reactivity and selectivity of the metal center, which can be exploited in various reactions.
Biochemical and Physiological Effects
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid has been shown to have some biochemical and physiological effects, although its exact mechanism of action is not fully understood. It has been reported to have anti-inflammatory and anti-tumor activities. 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis. However, more research is needed to fully understand the biochemical and physiological effects of 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid has several advantages for lab experiments, including its high yield and purity, and its ability to act as a chiral auxiliary in asymmetric synthesis. However, 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid is a highly reactive compound and requires careful handling to avoid decomposition. It is also sensitive to air and moisture, which can lead to degradation.
Zukünftige Richtungen
There are several future directions for the research on 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid. One area of interest is the development of new methods for the synthesis of 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid and its derivatives. Another area of interest is the exploration of the biochemical and physiological effects of 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid, which could lead to the discovery of new drugs for the treatment of various diseases. Additionally, the use of 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid as a chiral auxiliary in asymmetric synthesis could be further explored to develop new and efficient methods for the synthesis of chiral compounds.
Conclusion
In conclusion, 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid is a unique and valuable compound that has been widely used in scientific research. Its synthesis method is well-established, and it has been used in various applications, including the synthesis of pharmaceuticals, agrochemicals, and materials. 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid has also been shown to have some biochemical and physiological effects, although more research is needed to fully understand its mechanism of action. Despite its advantages, 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid requires careful handling due to its high reactivity and sensitivity to air and moisture. There are several future directions for the research on 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid, including the development of new methods for its synthesis and the exploration of its biochemical and physiological effects.
Synthesemethoden
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid can be synthesized by several methods, including the reaction between 2,2-dimethyl-1,3-dioxolane-4-methanol and ethyl chloroformate in the presence of a base. Another method involves the reaction between 2,2-dimethyl-1,3-dioxolane-4-methanol and phosgene in the presence of a tertiary amine. Both methods result in the formation of 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid with high yield and purity.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid has been widely used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid has also been used as a reagent in organic synthesis, such as in the preparation of lactones and lactams. In addition, 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid has been used as a chiral auxiliary in asymmetric synthesis, which has led to the discovery of new and efficient methods for the synthesis of chiral compounds.
Eigenschaften
IUPAC Name |
2,2-dimethyl-4-oxooxetane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-6(2)3(4(7)8)5(9)10-6/h3H,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSZMBWLQWCDRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)O1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7539508.png)
![1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7539530.png)



![N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7539562.png)
![1,3-dimethyl-N-phenylmethoxy-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539563.png)
![(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7539570.png)

![N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7539585.png)



